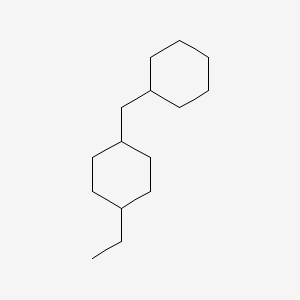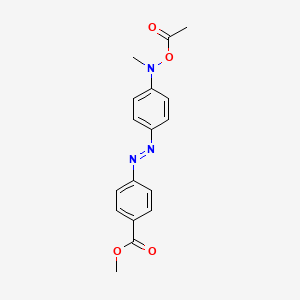
4'-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is a derivative of 4-aminoazobenzene, a compound known for its use in dye manufacturing and its mutagenic properties This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene typically involves the following steps:
Diazotization: The starting material, 4-aminoazobenzene, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a methoxycarbonyl derivative to introduce the methoxycarbonyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetoxy group.
Methylation: Finally, the compound is methylated to obtain 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and reaction mechanisms.
Biology: Investigated for its mutagenic and carcinogenic properties, particularly in studies involving DNA modification and repair mechanisms.
Industry: Utilized in the development of dyes and pigments with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with DNA. The acetoxy group facilitates the formation of DNA adducts, leading to mutations and potential carcinogenic effects. The methoxycarbonyl group enhances the compound’s stability and reactivity. The molecular targets include nucleophilic sites on DNA, leading to covalent binding and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Acetoxy-N-methyl-4-aminoazobenzene
- N-Benzoyloxy-N-methyl-4-aminoazobenzene
- 4-Aminoazobenzene
Uniqueness
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is unique due to the presence of both methoxycarbonyl and acetoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different mutagenic and carcinogenic potentials, making it a valuable compound for specific research applications.
Properties
CAS No. |
55936-76-0 |
|---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
methyl 4-[[4-[acetyloxy(methyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)24-20(2)16-10-8-15(9-11-16)19-18-14-6-4-13(5-7-14)17(22)23-3/h4-11H,1-3H3 |
InChI Key |
XLRYBCRFFFGIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


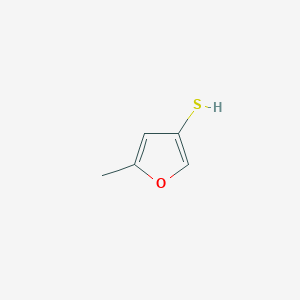
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
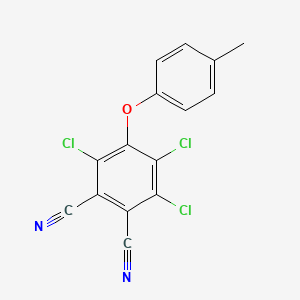
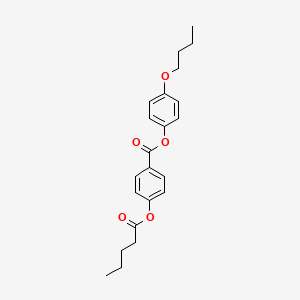
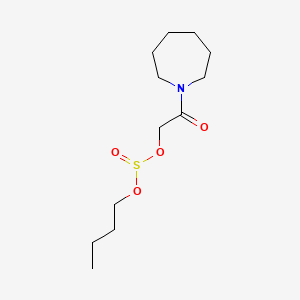
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

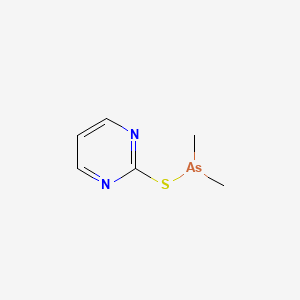
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)

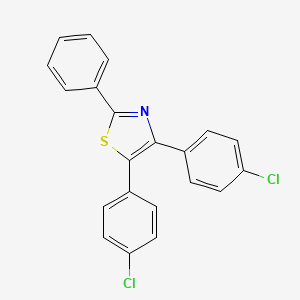
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

